4-((5-Bromopyridin-3-yl)methyl)morpholine
Overview
Description
“4-((5-Bromopyridin-3-yl)methyl)morpholine” is a chemical compound with the molecular formula C10H13BrN2O . It is used primarily for research and development purposes .
Molecular Structure Analysis
The molecular structure of “4-((5-Bromopyridin-3-yl)methyl)morpholine” consists of a morpholine ring attached to a 5-bromopyridin-3-yl group . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
“4-((5-Bromopyridin-3-yl)methyl)morpholine” has a molecular weight of 257.13 . It has a predicted boiling point of 354.4±42.0 °C and a predicted density of 1.499±0.06 g/cm3 . It should be stored at room temperature in a dark place .Scientific Research Applications
Functionalization and Synthesis
- Functionalization of Pyridazine Rings : Research has shown the effectiveness of palladium-catalysed aminocarbonylation for functionalizing the pyridazine rings, using compounds like morpholine for the synthesis of amino-substituted bromopyridazinones. This demonstrates the compound's utility in creating derivatives for further chemical exploration (Takács et al., 2012).
- Synthesis of Antimicrobials : A study presented an efficient synthesis method for a compound structurally similar to "4-((5-Bromopyridin-3-yl)methyl)morpholine," highlighting its potential in creating potent antimicrobials, including derivatives of arecoline and phendimetrazine (Kumar et al., 2007).
- Antibacterial Compound Development : The substitution of chlorines in certain compounds with morpholine has been investigated for creating new antibacterial agents. This underscores the compound's applicability in pharmaceutical chemistry for developing novel antibacterial compounds (Rahimizadeh et al., 2011).
Novel Chemical Reactions
- Halogen Bonding and N-Arylation : Research on halogen bonding versus N-arylation with haloarenenitriles showcases the complex interplay between morpholine derivatives and other chemical entities, indicating the compound's relevance in studying halogen bonding mechanisms (Baykov et al., 2021).
- Copper(II) and Oxido-Vanadium(IV) Complexes : A study focusing on the reaction of similar compounds to create copper(II) and oxido-vanadium(IV) complexes for potential catalytic and antioxidative applications highlights the utility of such morpholine derivatives in inorganic chemistry and catalysis (Takjoo et al., 2013).
Advanced Material and Method Development
- Synthesis of Morpholine Derivatives : The development of novel synthetic routes for morpholine derivatives, including those involving "4-((5-Bromopyridin-3-yl)methyl)morpholine," has significant implications for pharmaceuticals and materials science, as these derivatives play a crucial role in the synthesis of various bioactive compounds (Leathen et al., 2009).
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
4-[(5-bromopyridin-3-yl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-10-5-9(6-12-7-10)8-13-1-3-14-4-2-13/h5-7H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKRVRUMVQCFRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625370 | |
Record name | 4-[(5-Bromopyridin-3-yl)methyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-Bromopyridin-3-yl)methyl)morpholine | |
CAS RN |
364793-91-9 | |
Record name | 4-[(5-Bromopyridin-3-yl)methyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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